Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)-
Description
Historical Evolution of Heterocyclic Compounds in Drug Discovery
The integration of heterocyclic compounds into medicinal chemistry dates to the early 19th century, with seminal discoveries such as the isolation of pyrrole from bone distillation in 1834. Heterocycles like oxazole gained prominence due to their electronic diversity, enabling interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects. By the mid-20th century, advances in synthetic methodologies allowed for the systematic exploration of substituted oxazoles, particularly trisubstituted variants.
A pivotal development was the introduction of the Huisgen cycloaddition and other click chemistry techniques, which enabled precise modifications of oxazole cores. For instance, the synthesis of 4,5-diphenyloxazole derivatives via tandem cyclization reactions became feasible, as described in patents focusing on inflammation-targeting agents. These methods avoided harsh acidic conditions, aligning with industrial scalability demands.
Table 1: Key Milestones in Heterocyclic Drug Discovery
Strategic Importance of 4,5-Diphenyloxazole Scaffolds
The 4,5-diphenyloxazole scaffold is prized for its planar aromatic structure, which facilitates strong van der Waals interactions with hydrophobic protein pockets. In studies targeting Porphyromonas gingivalis biofilm formation, diphenyloxazole-triazole hybrids demonstrated half-maximal inhibitory concentration (IC50) values as low as 2.3 μM, outperforming earlier analogs. The phenyl groups at positions 4 and 5 contribute to this activity by stabilizing the oxazole ring through electron donation, thereby enhancing metabolic resistance.
Furthermore, the scaffold’s rigidity allows for predictable structure-activity relationships (SAR). For example, fluorination at the para position of the phenyl rings in analogous compounds improved target selectivity by 12-fold, as observed in kinase inhibition assays.
Table 2: Bioactivity of Selected 4,5-Diphenyloxazole Derivatives
Rationale for Piperazine-Ethoxycarbonyl Functionalization
The piperazine-ethoxycarbonyl group serves dual roles: (1) improving aqueous solubility via its ionizable tertiary amine and (2) enabling prodrug strategies through ester hydrolysis. In derivatives of dehydroabietic acid, piperazine-containing analogs exhibited selective cytotoxicity against HepG2 cells (IC50 = 0.51 μM) compared to non-piperazine variants (IC50 > 10 μM). The ethoxycarbonyl moiety further modulates lipophilicity, as evidenced by a 30% reduction in logP values compared to methyl ester analogs.
Mechanistically, this functionalization disrupts cancer stem cell (CSC) viability. In hepatocellular carcinoma models, piperazine-ethoxycarbonyl derivatives reduced CD133+/EpCAM+ CSC populations by 65% and suppressed NANOG/OCT4 expression, key regulators of stemness.
Table 3: Impact of Piperazine-Ethoxycarbonyl on Drug Properties
| Property | With Piperazine-Ethoxycarbonyl | Without Piperazine-Ethoxycarbonyl |
|---|---|---|
| Solubility (mg/mL) | 12.4 ± 0.8 | 3.2 ± 0.3 |
| HepG2 IC50 (μM) | 0.51 ± 0.09 | 23.56 ± 1.2 |
| CSC Population Reduction | 65% | 15% |
Properties
CAS No. |
20503-89-3 |
|---|---|
Molecular Formula |
C22H23N3O3 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
ethyl 4-(4,5-diphenyl-1,3-oxazol-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C22H23N3O3/c1-2-27-22(26)25-15-13-24(14-16-25)21-23-19(17-9-5-3-6-10-17)20(28-21)18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3 |
InChI Key |
ZJYIVGNBYBGBFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches for Oxazole Derivatives
Oxazoles are typically synthesized through cyclization reactions involving amino alcohols or carboxylic acid derivatives. The most common approach is the dehydrative cyclization of N-acylamino alcohols or the direct formation of oxazoles from carboxylic acids and isocyanides.
Dehydrative Cyclization of N-Acylamino Alcohols: This classical method involves converting N-acylamino alcohols into oxazoline intermediates, which can be further oxidized to oxazoles. Catalysts such as molybdenum oxide, BF3·Et2O, and p-toluenesulfonic acid (TsOH) have been employed to facilitate cyclization under mild conditions. Electrophilic reagents like thionyl chloride (SOCl2), tosyl chloride (TsCl), triphenylphosphine/carbon tetrachloride (PPh3/CCl4), and Vilsmeier reagents activate hydroxyl groups to promote ring closure.
Direct Synthesis from Carboxylic Acids and Isocyanides: A modern, efficient method involves the use of stable triflylpyridinium reagents to activate carboxylic acids in situ, followed by reaction with isocyanoacetates or tosylmethyl isocyanide to form 4,5-disubstituted oxazoles directly. This approach offers broad substrate scope, excellent functional group tolerance, and operational simplicity, with mild reaction conditions and short reaction times.
Specific Preparation of Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)-
While no single-step synthesis exclusively for Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)- is detailed in the public literature, the compound’s structure suggests a synthetic route combining the following key steps:
Formation of 4,5-Diphenyl Oxazole Core:
This can be achieved via the cyclization of appropriate carboxylic acid derivatives bearing diphenyl substituents with isocyanides, using the triflylpyridinium reagent activation method. The reaction proceeds through the formation of an acylpyridinium intermediate, followed by nucleophilic attack by the isocyanide and cyclization to the oxazole ring.Introduction of the 4-Ethoxycarbonyl-1-piperazinyl Substituent at Position 2:
The piperazine moiety with an ethoxycarbonyl group can be introduced by nucleophilic substitution or coupling reactions on the oxazole core, likely through a halogenated intermediate at position 2 or via a suitable activated intermediate.
Detailed Synthetic Procedure (Adapted from Literature)
Based on the triflylpyridinium-mediated synthesis of 4,5-disubstituted oxazoles, a general procedure can be outlined as follows:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Carboxylic acid (bearing diphenyl substitution), DMAP (4-dimethylaminopyridine), DCM solvent, triflylpyridinium reagent | Activation of carboxylic acid in situ to form acylpyridinium salt | - |
| 2 | Addition of alkyl isocyanoacetate (or tosylmethyl isocyanide) | Nucleophilic attack and cyclization to oxazole ring | 80-99 (varies by substrate) |
| 3 | Work-up: extraction, drying, purification by column chromatography | Isolation of pure 4,5-disubstituted oxazole | - |
Typical conditions: Reaction stirred at room temperature or 40 °C for 30 minutes under nitrogen atmosphere.
Data Table: Representative Yields for 4,5-Disubstituted Oxazoles Synthesis
| Entry | Substrate (Carboxylic Acid) | Isocyanide | Product Type | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Aromatic acids with diphenyl substitution | Alkyl isocyanoacetate | 4,5-Diphenyl oxazoles | 85-99 | High functional group tolerance |
| 2 | Aliphatic acids | Tosylmethyl isocyanide | 4,5-Disubstituted oxazoles | 75-90 | Mild conditions |
| 3 | Bioactive molecules (estrone, valproic acid) | Alkyl isocyanoacetate | Oxazole derivatives | 82-93 | Late-stage functionalization |
This table summarizes the broad applicability of the triflylpyridinium reagent-based method, which is likely adaptable for the target compound’s synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where the ethoxycarbonyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- Research indicates that derivatives of oxazole compounds exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. For instance, studies have shown that oxazole derivatives can enhance mood and reduce anxiety symptoms in rodent models .
-
Anticancer Properties
- Oxazole derivatives have been evaluated for their anticancer potential. Specific compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, a study highlighted the ability of certain oxazole derivatives to inhibit the growth of breast cancer cells through targeted mechanisms .
-
Antimicrobial Activity
- The antimicrobial properties of oxazole compounds have also been investigated. Some studies report that these compounds exhibit activity against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents. The structure-activity relationship (SAR) studies suggest that modifications to the oxazole ring can enhance antimicrobial efficacy .
Case Study 1: Antidepressant Evaluation
A study published in the Journal of Medicinal Chemistry assessed the antidepressant-like effects of oxazole derivatives in mice. The results indicated that administration of these compounds led to significant reductions in immobility time during forced swim tests, suggesting enhanced mood and reduced depressive behaviors .
Case Study 2: Anticancer Screening
In a screening program for novel anticancer agents, researchers synthesized several oxazole derivatives and tested their cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). One particular derivative showed an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating strong potential for further development .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . Additionally, the compound may interact with other cellular targets, leading to a modulation of signaling pathways involved in pain and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxazole Derivatives in Materials Science
TPO-AP and AP-TPO (OLED Emitters)
- Structure : These derivatives incorporate anthracene/pyrene cores with a 4,5-diphenyloxazole substituent .
- Properties: Photoluminescence Quantum Yield (PLQY): 82–88% (vs. Electroluminescence Efficiency: 4.26% external quantum efficiency (TPO-AP) .
- Key Difference : The target compound lacks extended π-conjugation (e.g., anthracene/pyrene), limiting its utility in optoelectronics compared to TPO-AP/AP-TPO.
Thiazole Analogues (Compounds 4 and 5)
Pharmacologically Active Oxazoles
Anti-Diabetic Oxazoles
- Example: (R)-3-Amino-1-(2-cyclopropyl-6,7-dihydrooxazolo[4,5-c]pyridin-5(4H)-yl)-4-(2,5-fluorophenyl)butane-1-one (IC$_{50}$ = 0.18 μM for DPP-IV inhibition) .
- Comparison : The target compound’s piperazinyl group may enhance solubility but lacks direct evidence of anti-diabetic activity. Docking studies on similar oxazoles show binding affinities up to -9.77 kcal/mol against PPARγ .
Immunomodulatory Oxazoles
Data Table: Key Comparative Properties
Q & A
Q. What protocols ensure reproducibility in scaling up synthesis from milligram to gram scales?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
